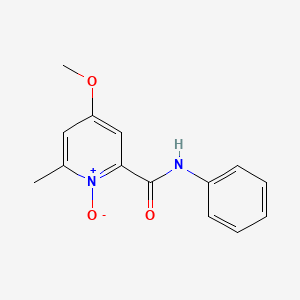
2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, and various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide typically involves the reaction of 2-pyridinecarboxamide with appropriate reagents to introduce the methoxy, methyl, and phenyl groups, followed by oxidation to form the 1-oxide. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents .
Scientific Research Applications
2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxamide, N-[2-(methylthio)phenyl]-: A related compound with a similar structure but different substituents.
N-Methyl-2-Pyridinecarboxamide: Another similar compound with a methyl group instead of the methoxy and phenyl groups.
6-Methoxy-2-pyridinecarboxaldehyde: A compound with a methoxy group and a different functional group at the 2-position.
Uniqueness
2-Pyridinecarboxamide, 4-methoxy-6-methyl-N-phenyl-, 1-oxide is unique due to its specific combination of substituents and the presence of the 1-oxide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
56387-92-9 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-methoxy-6-methyl-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-8-12(19-2)9-13(16(10)18)14(17)15-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,17) |
InChI Key |
QICHVYQDOSIFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C(=O)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















